Chemical structure and properties of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide
Chemical structure and properties of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide
An In-depth Technical Guide to N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide, a halogenated thiophene carboxamide derivative of significant interest in medicinal chemistry. Thiophene carboxamides are a class of compounds recognized for their diverse pharmacological activities, particularly as anticancer agents.[1][2] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and an analysis of the potential biological activities and mechanisms of action of the title compound. By synthesizing information from analogous structures and the broader class of thiophene derivatives, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to explore its therapeutic applications.
Introduction: The Promise of Thiophene Carboxamides in Oncology
The thiophene ring is a privileged scaffold in drug discovery, prized for its aromaticity and ability to engage in various biological interactions, mimicking a benzene ring while offering unique electronic properties.[1] Its structure allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic profile of a molecule to enhance potency and selectivity for specific biological targets.[2] When combined with a carboxamide linker, the resulting thiophene carboxamide core has given rise to a multitude of compounds with significant biological activities, including anti-inflammatory, anti-diabetic, and antibacterial properties.[3][4]
Notably, this scaffold has emerged as a promising platform for the development of novel anticancer agents.[5] Thiophene carboxamide derivatives have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines, including those of breast, liver, and leukemia origin.[1][2] Their mechanisms of action are often multifaceted, ranging from the inhibition of protein tyrosine phosphatase 1B (PTP1B) to the induction of apoptosis via mitochondrial pathways and caspase activation.[2][6] The structural features of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide, specifically the presence of two different halogens on distinct aromatic rings, suggest a compound designed to explore and potentially enhance these anticancer activities. This guide provides a detailed examination of its chemical nature and a roadmap for its synthesis and biological evaluation.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide define its behavior in both chemical and biological systems. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.
Chemical Structure:
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IUPAC Name: N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide
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Molecular Formula: C₁₁H₇BrClNOS
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Canonical SMILES: C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)Br
The structure consists of a central thiophene-2-carboxamide core. The thiophene ring is substituted with a chlorine atom at the 5-position. The amide nitrogen is attached to a 4-bromophenyl group.
Physicochemical Data Summary:
The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior, such as solubility, permeability, and potential as a drug candidate.
| Property | Value | Notes |
| Molecular Weight | 316.60 g/mol | Calculated from the molecular formula.[7] |
| XLogP3 | 3.8 | A measure of lipophilicity; suggests good membrane permeability.[7] |
| Hydrogen Bond Donors | 1 | The amide (N-H) group. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the sulfur atom. |
| Polar Surface Area | 57.3 Ų | Indicates potential for good oral bioavailability.[7] |
| Rotatable Bonds | 2 | Provides conformational flexibility. |
Synthesis and Characterization
The synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a straightforward and high-yielding process involving the acylation of an aniline derivative with an acyl chloride. This is a common and reliable method for amide bond formation. The key precursors are 4-bromoaniline and 5-chlorothiophene-2-carbonyl chloride.
Synthesis of the Key Precursor: 5-Chlorothiophene-2-carbonyl chloride
The acyl chloride is the more specialized of the two starting materials and can be prepared from 5-chlorothiophene-2-carboxylic acid. Several methods exist for this conversion. A common and effective method involves using thionyl chloride (SOCl₂) or triphosgene.[8][9]
Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-chlorothiophene-2-carboxylic acid [8]
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorothiophene-2-carboxylic acid (1.0 eq).
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Solvent Addition: Add a nonpolar solvent such as carbon tetrachloride or 1,2-dichloroethane.[8][9]
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Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (1.1–1.3 eq.) dropwise.[8] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 10-30 minutes. Then, heat the reaction to reflux for 1-3 hours.[8]
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Work-up: After the reaction is complete (monitored by TLC or the cessation of HCl gas evolution), carefully remove the solvent and excess thionyl chloride under reduced pressure.
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Purification: The resulting 5-chlorothiophene-2-carbonyl chloride can be purified by vacuum distillation to yield a colorless or pale yellow liquid.[9]
Final Amide Coupling Reaction
The final step is the coupling of the synthesized acyl chloride with 4-bromoaniline.
Caption: Synthesis workflow for N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide.
Protocol: Synthesis of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide [10]
This protocol is adapted from the synthesis of the analogous N-(4-bromophenyl)furan-2-carboxamide.[10]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 - 2.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).[11] The base is crucial to scavenge the HCl byproduct generated during the reaction.[11]
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the initial exothermic reaction.
-
Addition of Acyl Chloride: Dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting materials are consumed, cool the mixture back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which will be characteristic due to the presence of bromine and chlorine.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch and the C=O stretch of the amide.
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Biological Activity and Therapeutic Potential
While direct biological data for N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is limited in publicly accessible literature, the extensive research on related thiophene carboxamides provides a strong basis for predicting its therapeutic potential, particularly in oncology.[1][2]
Anticipated Anticancer Activity
Thiophene carboxamide derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1] For instance, certain derivatives have been shown to induce apoptosis and disrupt the cell cycle in melanoma, breast, and colon cancer cells.[1][6] The mechanism often involves the activation of intrinsic apoptotic pathways.
Potential Mechanisms of Action:
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Induction of Apoptosis: Many thiophene derivatives exert their anticancer effects by triggering programmed cell death. This can occur through the activation of caspase-3/7 and the depolarization of the mitochondrial membrane, key events in the apoptotic cascade.[1][6]
-
Kinase Inhibition: The thiophene scaffold is a common feature in many kinase inhibitors. It is plausible that N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide could target cancer-related kinases, interfering with signaling pathways that control cell growth and proliferation.[2]
-
Tubulin Polymerization Inhibition: Some carboxamide-containing compounds act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[5][12] By binding to the colchicine-binding site on tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Caption: A potential apoptotic pathway induced by thiophene carboxamide derivatives.
Structure-Activity Relationship (SAR) Insights
The specific structural elements of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide are likely key contributors to its activity:
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Thiophene Ring: The aromatic sulfur-containing ring serves as a versatile scaffold for receptor binding.[1]
-
Carboxamide Linker: The amide bond is a critical hydrogen bonding motif and provides structural rigidity.
-
Halogen Substituents: The chlorine on the thiophene ring and the bromine on the phenyl ring significantly influence the electronic properties and lipophilicity of the molecule. Halogens can also form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.
Conclusion and Future Directions
N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a promising compound for further investigation in the field of drug discovery. Its synthesis is achievable through well-established chemical methods, and its structure is rooted in a scaffold with proven anticancer potential.
Future research should focus on:
-
Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.
-
In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity.
-
Mechanism of Action Studies: Investigating the specific molecular pathways through which the compound exerts its effects, such as apoptosis induction assays, cell cycle analysis, and kinase inhibition profiling.
-
Lead Optimization: Should promising activity be identified, further synthetic modifications could be explored to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides the foundational knowledge for researchers to embark on the exploration of N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide as a potential next-generation therapeutic agent.
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